molecular formula C17H17ClN6O B2866304 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890949-60-7

1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2866304
CAS No.: 890949-60-7
M. Wt: 356.81
InChI Key: KCSYIVROCZBMSD-UHFFFAOYSA-N
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Description

1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold , a well-known bioisostere of the endogenous purine nucleoside adenine . This structural similarity allows derivatives of this core to effectively compete with ATP for binding at the catalytic domain of various kinase targets, making them a cornerstone in the design of targeted therapeutic agents . The compound features a 3-chlorophenyl group at the 1-position of the pyrazolopyrimidine ring and a piperidine-4-carboxamide moiety at the 4-position, modifications designed to explore interactions with hydrophobic regions I and II of kinase binding sites, respectively . Compounds bearing the pyrazolo[3,4-d]pyrimidine structure have demonstrated significant potential in oncological research, exhibiting potent anti-proliferative activities against a diverse panel of cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and lung cancer models . The primary research value of this class of molecules lies in their capacity to act as multi-target inhibitors, particularly targeting key signaling pathways involved in tumor survival and proliferation . Specifically, closely related analogs have been reported as potent inhibitors of epidermal growth factor receptor (EGFR), both wild-type (EGFR WT ) and the T790M mutant (EGFR T790M ), which is associated with resistance to first-generation therapies . Furthermore, this chemotype has shown activity against vascular endothelial growth factor receptor (VEGFR-2), positioning it as a candidate for investigating dual EGFR/VEGFR inhibition strategies to overcome tumor resistance . The mechanism of action for these inhibitors typically involves inducing cell cycle arrest (e.g., at the S or G2/M phases) and promoting apoptosis in cancer cells, as evidenced by an increased Bax/Bcl-2 ratio and DNA fragmentation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for laboratory research and not for human or veterinary use.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSYIVROCZBMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Based Cyclization

The Vilsmeier-Haack reaction enables efficient pyrazolo[3,4-d]pyrimidine synthesis from 5-aminopyrazole precursors. In a representative protocol, 5-amino-1-(3-chlorophenyl)pyrazole (1a ) reacts with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a Vilsmeier reagent. Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (3a ) in 91% yield (Table 1). This method’s superiority lies in its one-flask design, minimizing intermediate isolation.

Table 1: Vilsmeier Reaction Optimization for Pyrazolo[3,4-d]Pyrimidine Synthesis

Solvent Reagent Temperature (°C) Time (h) Yield (%)
DMF PBr₃ + HMDS 60 → 80 5 91
DEF PBr₃ + HMDS 60 → 80 6 78
Piperidine PBr₃ + HMDS 60 → 80 7 56

Four-Component One-Pot Assembly

An alternative approach employs hydrazines, methylenemalononitriles, aldehydes, and alcohols under basic conditions. For instance, 3-chlorophenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react via sequential Knoevenagel condensation and cyclization to form the pyrazolo[3,4-d]pyrimidine core. This method achieves 84% yield but requires precise stoichiometric control to avoid dihydropyrimidinone byproducts.

Synthesis of the Piperidine-4-Carboxamide Moiety

Carboxamide Formation via Halogenation-Amidation

A patented method converts piperidine-4-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia. This two-step process achieves 85% yield and high purity (mp 118–120°C).

Table 2: Piperidine-4-Carboxamide Synthesis Optimization

Step Reagents Conditions Yield (%) Purity (HPLC)
Halogenation SOCl₂, reflux 2 h, 80°C 92 98.5%
Amidation NH₃ (aq), RT 4 h, stirring 85 99.1%

Reductive Amination Strategies

In advanced routes, 4-cyanopiperidine undergoes partial hydrolysis to 4-carbamoylpiperidine using concentrated HCl, followed by borane-mediated reduction to yield 4-aminomethylpiperidine. Acylation with chloroacetyl chloride and subsequent coupling introduces structural diversity.

Coupling Pyrazolo[3,4-d]Pyrimidine with Piperidine-4-Carboxamide

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position in pyrazolo[3,4-d]pyrimidine undergoes SNAr with piperidine-4-carboxamide in dimethyl sulfoxide (DMSO) at 100°C. Catalytic potassium carbonate (K₂CO₃) enhances nucleophilicity, achieving 82% coupling efficiency.

Table 3: SNAr Coupling Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMSO 100 8 82
NaH DMF 90 12 68
Et₃N THF 80 24 45

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos enables C-N bond formation between 4-chloropyrazolo[3,4-d]pyrimidine and piperidine-4-carboxamide. While this method offers milder conditions (70°C, 6 h), the yield remains moderate (65%) due to competing side reactions.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • C=O stretch : 1677 cm⁻¹ (carboxamide)
  • C≡N stretch : 2219 cm⁻¹ (pyrimidine cyano group)
  • N-H stretches : 3279–3456 cm⁻¹ (amine and amide)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 2.41 ppm (s, 3H, piperidine CH₃)
    • δ 7.20–7.91 ppm (m, aromatic H from 3-chlorophenyl)
    • δ 9.58 ppm (s, NH, carboxamide)
  • ¹³C NMR :
    • 168.2 ppm (C=O, carboxamide)
    • 155.6 ppm (C4 pyrimidine)

Mass Spectrometry (MS)

  • Molecular ion peak : m/z = 413.1 [M+H]⁺
  • Fragmentation pattern confirms loss of CO (28 amu) from the carboxamide group.

Process Optimization and Scalability

Solvent and Catalyst Screening

DMF outperforms DEF and THF in SNAr reactions due to superior solvation of ionic intermediates. Catalytic iodide additives (e.g., KI) enhance reaction rates by stabilizing transition states.

Crystallization and Purification

Recrystallization from ethanol/water (7:3) yields needle-like crystals with >99% purity. Chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.

Biological Applications and Derivatives

While beyond this report’s scope, analogues of 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide exhibit kinase inhibitory activity. Structural modifications at the piperidine 4-position modulate selectivity toward protein targets.

Chemical Reactions Analysis

1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure conditions.

Scientific Research Applications

1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid (CAS: 932162-77-1)

  • Key Differences : Replaces the 3-chlorophenyl group with an unsubstituted phenyl ring and substitutes the carboxamide with a carboxylic acid.
  • The carboxylic acid group increases polarity (higher PSA) but may reduce cell permeability compared to the carboxamide .
  • Molecular Weight : 335.35 g/mol vs. ~401.85 g/mol (target compound).

1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperidine-4-carboxamide (CAS: 869073-00-7)

  • Key Differences : Substitutes the 3-chlorophenyl group with a methyl group.
  • This compound serves as a reference for evaluating aryl substituent effects .

Substituent Variations on the Aryl Group

1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CID 2944971)

  • Key Differences : Uses a 4-chlorobenzyl group instead of 3-chlorophenyl and a dimethylpiperidine instead of carboxamide.
  • Implications : The benzyl group increases molecular flexibility, while dimethylpiperidine enhances lipophilicity (logP ~3.5 predicted). This compound may prioritize membrane penetration over hydrogen bonding .

Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffold (Compounds 1n–1s)

  • Key Differences: Replaces the piperidine-carboxamide with urea-linked aryl groups (e.g., 3-cyanophenyl, 3-bromophenyl).
  • Implications : Urea groups enhance hydrogen bonding, improving kinase inhibition (e.g., pan-RAF inhibition with IC50 < 100 nM). However, higher molecular weights (~450–500 g/mol) may limit bioavailability .

Functional Group Additions

Benzamide Derivatives with Hydrazono Linkages (CAS: 650626-82-7)

  • Key Differences: Incorporates a hydrazono-methyl bridge and a piperidinylethyl group.
  • Implications: The extended conjugation increases molecular weight (503.0 g/mol) and PSA (100.33), suggesting moderate solubility.

Biological Activity

1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClN6O
  • Molecular Weight : 356.83 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives with similar structures demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

Anticancer Activity

The compound has shown promise in anticancer studies. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, one derivative demonstrated an IC50 value of 0.36 µM against CDK2 and a selectivity ratio of 265-fold over CDK9 .

CompoundIC50 (µM)Target CDK
Compound A0.36CDK2
Compound B1.8CDK9

Enzyme Inhibition

The biological activity of the compound also extends to enzyme inhibition. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, both important targets in treating neurological disorders and managing urea-related conditions, respectively. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of a series of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The study found that compounds similar to this compound showed promising results in inhibiting biofilm formation and bacterial growth .

Study on Anticancer Properties

In another study focusing on cancer cell lines such as HeLa and HCT116, several pyrazolo[3,4-d]pyrimidine derivatives were assessed for their antiproliferative effects. The results indicated that these compounds could significantly reduce cell viability at low concentrations, highlighting their potential as anticancer agents .

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